molecular formula C12H11ClN2O B1525347 8-(Azetidin-3-yloxy)-5-chloroquinoline CAS No. 1219981-48-2

8-(Azetidin-3-yloxy)-5-chloroquinoline

Cat. No.: B1525347
CAS No.: 1219981-48-2
M. Wt: 234.68 g/mol
InChI Key: IQXLGNVXBLRNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Azetidin-3-yloxy)-5-chloroquinoline is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound belongs to the quinoline family, which is known for its diverse biological activities and therapeutic potential. The presence of the azetidinyloxy group and the chlorine atom at specific positions on the quinoline ring imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Azetidin-3-yloxy)-5-chloroquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the quinoline ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Azetidinyloxy Group: The azetidinyloxy group is introduced through nucleophilic substitution reactions, where an azetidine derivative reacts with the quinoline intermediate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-(Azetidin-3-yloxy)-5-chloroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-(Azetidin-3-yloxy)-5-chloroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(Azetidin-3-yloxy)-5-chloroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its biological effects.

Comparison with Similar Compounds

  • 8-(Azetidin-3-yloxy)-2-methylquinoline
  • 8-(azetidin-3-yloxy)quinoline

Comparison:

  • Structural Differences: The presence of different substituents on the quinoline ring distinguishes these compounds from 8-(Azetidin-3-yloxy)-5-chloroquinoline.
  • Chemical Properties: Variations in substituents lead to differences in chemical reactivity and stability.
  • Biological Activities: Each compound may exhibit unique biological activities based on its structure, making this compound unique in its potential applications.

Properties

IUPAC Name

8-(azetidin-3-yloxy)-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-3-4-11(16-8-6-14-7-8)12-9(10)2-1-5-15-12/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXLGNVXBLRNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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